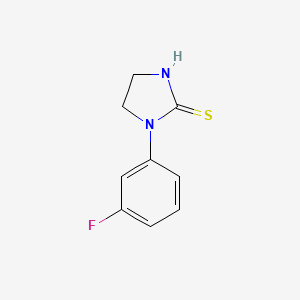
6-methoxy-1H-indole-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indole-3-carbothioamide typically involves the reaction of 6-methoxyindole with thiocarbamoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-1H-indole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
6-methoxy-1H-indole-3-carbothioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-methoxy-1H-indole-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with protein kinases or other signaling molecules, modulating cellular functions . The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
6-methoxy-1H-indole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbothioamide group.
1H-indole-3-acetic acid: A naturally occurring indole derivative with roles in plant growth and development.
Uniqueness
6-methoxy-1H-indole-3-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
6-methoxy-1H-indole-3-carbothioamide |
InChI |
InChI=1S/C10H10N2OS/c1-13-6-2-3-7-8(10(11)14)5-12-9(7)4-6/h2-5,12H,1H3,(H2,11,14) |
Clé InChI |
GKXQPJPFARHRIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CN2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
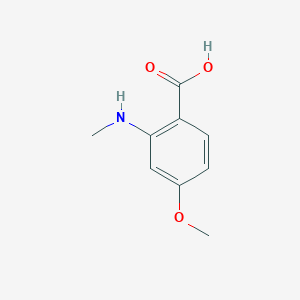
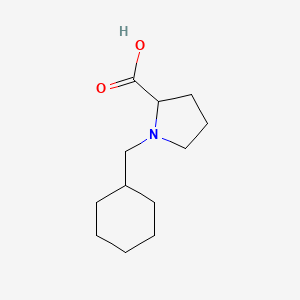
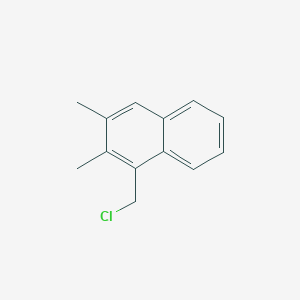
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
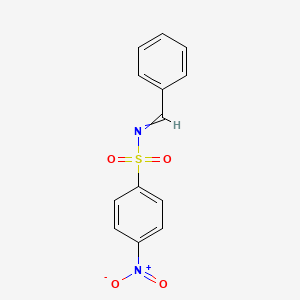
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)


